An In-depth Technical Guide to Ethyl (4-Amino-3-iodophenyl)acetate: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to Ethyl (4-Amino-3-iodophenyl)acetate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (4-Amino-3-iodophenyl)acetate, with the CAS number 405267-73-4, is a strategically important synthetic intermediate in the field of medicinal chemistry. Its unique trifunctional nature, featuring an aniline moiety, an ethyl ester, and an iodine atom on a benzene ring, makes it a highly versatile scaffold for the synthesis of complex organic molecules. The electron-donating amino group activates the aromatic ring, while the iodo-substituent provides a reactive handle for a variety of powerful cross-coupling reactions. This guide offers a comprehensive overview of its synthesis, spectroscopic characterization, reactivity, and its pivotal role as a building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of Ethyl (4-Amino-3-iodophenyl)acetate is fundamental for its effective use in synthesis and for the characterization of its downstream products.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 405267-73-4 | [1] |
| Molecular Formula | C₁₀H₁₂INO₂ | [1] |
| Molecular Weight | 305.11 g/mol | [1] |
| Physical Form | Light yellow oil or solid | [1] |
| Boiling Point | 351.8 ± 37.0 °C at 760 mmHg | |
| Density | 1.7 g/cm³ | [2] |
| Purity | Typically >97% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information about the hydrogen environments in the molecule.
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δ 7.45 (s, 1H): This singlet corresponds to the aromatic proton ortho to both the iodine and the acetate-bearing methylene group.
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δ 6.97 (d, J=8.2 Hz, 1H): This doublet represents the aromatic proton meta to the iodine and ortho to the amino group.
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δ 6.70 (d, J=8.2 Hz, 1H): This doublet is assigned to the aromatic proton para to the iodine and meta to the amino group.
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δ 5.13 (br s, 2H): The broad singlet is characteristic of the two protons of the primary amino group (-NH₂).
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δ 4.05 (t, J=7.2 Hz, 2H): This triplet corresponds to the methylene protons (-CH₂-) of the ethyl ester group.
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δ 3.45 (s, 2H): This singlet is assigned to the benzylic methylene protons (-CH₂-) of the acetate group.
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δ 1.18 (t, J=7.2 Hz, 3H): This triplet represents the methyl protons (-CH₃) of the ethyl ester group.[3]
¹³C NMR (Predicted): Based on established chemical shift ranges for similar structures, the following are the predicted ¹³C NMR chemical shifts.
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~170 ppm: Carbonyl carbon of the ethyl ester.
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~145 ppm: Aromatic carbon attached to the amino group.
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~138 ppm: Aromatic carbon ortho to the iodine.
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~130 ppm: Aromatic carbon meta to the iodine.
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~115 ppm: Aromatic carbon meta to the amino group.
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~90 ppm: Aromatic carbon attached to the iodine.
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~60 ppm: Methylene carbon of the ethyl ester.
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~40 ppm: Benzylic methylene carbon.
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~14 ppm: Methyl carbon of the ethyl ester.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be expected to show characteristic absorption bands for its functional groups.
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3400-3200 cm⁻¹ (N-H stretch): Two bands characteristic of a primary amine.
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3000-2850 cm⁻¹ (C-H stretch): For the aliphatic and aromatic C-H bonds.
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~1735 cm⁻¹ (C=O stretch): Strong absorption for the ester carbonyl group.
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~1600 cm⁻¹ and ~1500 cm⁻¹ (C=C stretch): For the aromatic ring.
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~1250 cm⁻¹ (C-O stretch): For the ester C-O bond.
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~800-600 cm⁻¹ (C-I stretch): Characteristic absorption for the carbon-iodine bond.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry shows a prominent peak for the protonated molecule.
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m/z: [ESI+] 306 (M+H)⁺ [3]
Synthesis of Ethyl (4-Amino-3-iodophenyl)acetate
The synthesis of Ethyl (4-Amino-3-iodophenyl)acetate is typically achieved through the electrophilic iodination of Ethyl (4-aminophenyl)acetate. This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich aniline ring is readily attacked by an electrophilic iodine source.
Reaction Scheme
Caption: Synthesis of Ethyl (4-Amino-3-iodophenyl)acetate.
Detailed Experimental Protocol
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Reaction Setup: To a solution of Ethyl (4-aminophenyl)acetate (10.00 g, 55.80 mmol) in acetonitrile (100 mL) in a round-bottom flask, add N-iodosuccinimide (15.06 g, 66.94 mmol) at room temperature.
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Reaction Conditions: The resulting mixture is refluxed overnight under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
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Purification: The crude residue is purified by column chromatography on silica gel using a gradient of 1% to 20% ethyl acetate in petroleum ether.
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Product Isolation: The fractions containing the desired product are collected and concentrated under reduced pressure to afford Ethyl (4-Amino-3-iodophenyl)acetate as a light yellow oil. The typical yield is around 90%.[3]
Causality Behind Experimental Choices
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N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild and selective nature. The electron-withdrawing succinimide group polarizes the N-I bond, making the iodine atom electrophilic and susceptible to attack by the electron-rich aniline ring.
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Acetonitrile: This polar aprotic solvent is suitable for this reaction as it dissolves the reactants well and is relatively inert under the reaction conditions.
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Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the electrophilic aromatic substitution to proceed at a reasonable rate.
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Nitrogen Atmosphere: An inert atmosphere is used to prevent potential oxidation of the electron-rich aniline starting material and product.
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl (4-Amino-3-iodophenyl)acetate lies in the orthogonal reactivity of its functional groups. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Most importantly, the carbon-iodine bond serves as a key handle for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom makes this molecule an excellent substrate for a variety of powerful C-C and C-N bond-forming reactions that are central to modern drug discovery.
Caption: Key cross-coupling reactions of the title compound.
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Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids allows for the straightforward synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors and other bioactive molecules.
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Sonogashira Coupling: The coupling with terminal alkynes provides access to aryl alkynes, which can serve as versatile intermediates or as part of the final drug structure. This is particularly relevant in the synthesis of some modern kinase inhibitors.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds with a wide range of amines, leading to the synthesis of complex diaryl amines and related structures that are common motifs in pharmacologically active compounds.
Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have revolutionized the treatment of these diseases. The scaffold of Ethyl (4-Amino-3-iodophenyl)acetate is highly amenable to the synthesis of kinase inhibitors. The following is a representative, albeit hypothetical, workflow illustrating its potential.
Step-by-Step Methodology:
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Suzuki Coupling: React Ethyl (4-Amino-3-iodophenyl)acetate with a suitable heteroaryl boronic acid (e.g., a pyrimidine or pyridine derivative) under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a mixture of toluene, ethanol, and water) to form a biaryl intermediate.
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Amide Bond Formation: Hydrolyze the ethyl ester of the biaryl intermediate to the corresponding carboxylic acid using aqueous NaOH. Subsequently, couple the carboxylic acid with a desired amine using a peptide coupling reagent such as HATU or EDC/HOBt to introduce further diversity and potential binding interactions with the target kinase.
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Functionalization of the Amino Group: The primary amino group can be acylated or reacted with an isocyanate to introduce a urea moiety, a common feature in many kinase inhibitors that often forms key hydrogen bonds in the ATP-binding site of the kinase.
Safety and Handling
Ethyl (4-Amino-3-iodophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
Ethyl (4-Amino-3-iodophenyl)acetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its three functional groups provide a powerful platform for the efficient construction of complex molecular architectures. The ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it particularly well-suited for the synthesis of kinase inhibitors and other targeted therapeutics. This guide provides a solid foundation of its properties, synthesis, and reactivity to enable researchers and scientists to effectively utilize this important intermediate in their drug development endeavors.
References
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Biosynce. Ethyl 2-(4-amino-3-iodophenyl)acetate CAS 405267-73-4. Available at: [Link]
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